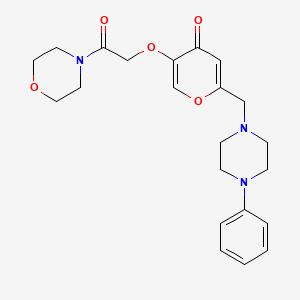![molecular formula C18H13ClF3N3OS B2866068 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 2068242-06-6](/img/structure/B2866068.png)
5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a trifluoromethyl group, a pyridine ring, a phenyl ring, and a thiazole ring. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through radical trifluoromethylation . Additionally, polysubstituted 5-trifluoromethyl isoxazoles can be synthesized via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo reactions involving carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl, pyridine, phenyl, and thiazole groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Structural Characterization and Interaction Studies
Research by Chernov'yants et al. (2011) delved into the structural characterization of compounds similar to the chemical , focusing on their interaction with molecular iodine. Their study revealed insights into the behavior of such compounds, indicating potential for further investigation into their applications in materials science or chemical sensors (Chernov'yants et al., 2011).
Synthetic Pathways and Chemical Reactions
Al-Zaydi (2010) explored synthetic pathways involving thiazol-4-ones, which are structurally related to the compound of interest. This research underscores the versatility of these compounds in synthetic chemistry, potentially paving the way for the development of new materials or pharmaceutical intermediates (Al-Zaydi, 2010).
Molecular Docking and ADMET Prediction
Sangshetti et al. (2014) conducted a study involving the synthesis of novel compounds and evaluated their antifungal activity, showcasing the compound's relevance in biologically active molecule development. This research also included molecular docking and ADMET prediction, highlighting its potential application in drug discovery and design (Sangshetti et al., 2014).
Applications in Antimicrobial Agents
Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including structural motifs similar to the compound , and evaluated their antimicrobial activity. This demonstrates the potential application of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Fluorinated Polymeric Materials
Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating the relevance of similar fluorinated compounds in the creation of advanced polymeric materials with high thermal stability and potential applications in electronics and photonics (Hamciuc et al., 2005).
Properties
IUPAC Name |
(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-(dimethylamino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c1-25(2)17-24-16(26)14(27-17)7-10-3-5-11(6-4-10)15-13(19)8-12(9-23-15)18(20,21)22/h3-9H,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKSRZTQFAQCB-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

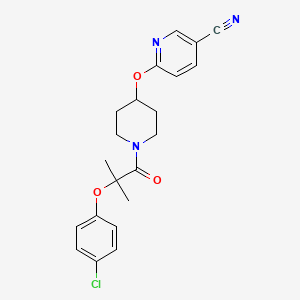
![(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2865987.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2865993.png)
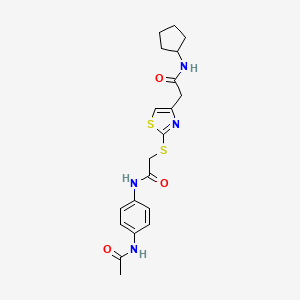
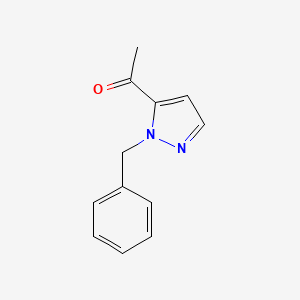
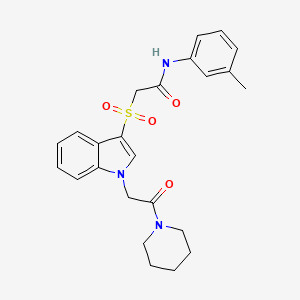
![1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2866000.png)

